Calcitriol D6

描述

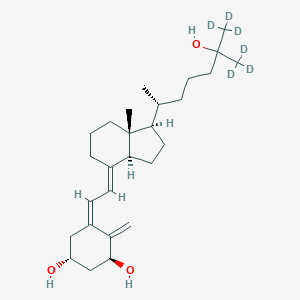

骨化三醇D6 是骨化三醇的氘代形式,骨化三醇是维生素D3的活性代谢产物。由于其与骨化三醇具有相似的化学性质,但质量不同,因此常作为质谱法中测定骨化三醇的内标。骨化三醇本身对于钙稳态和骨骼健康至关重要,它作为一种激素,调节肠道中钙和磷的吸收、肾脏中的重吸收以及从骨骼中的动员 .

准备方法

合成路线和反应条件: 骨化三醇D6 是通过从 7-脱氢胆固醇开始的多步过程合成的。合成过程包括光化学转化为维生素D3,然后在肝脏中羟基化生成 25-羟基维生素D3。这种中间体在肾脏中进一步羟基化生成骨化三醇。对于氘代形式,在合成过程中引入了特定的氘原子来取代氢原子,从而生成骨化三醇D6 .

工业生产方法: 骨化三醇D6 的工业生产涉及使用与上述类似步骤的大规模合成,并增加了额外的纯化工艺,以确保分析标准所需的较高纯度。液相色谱法和质谱法等技术用于验证最终产品的纯度和浓度 .

化学反应分析

反应类型: 骨化三醇D6 经历各种化学反应,包括羟基化、氧化和取代反应。这些反应对于其合成和功能修饰至关重要。

常用试剂和条件:

羟基化: 通常涉及生物系统中的 25-羟化酶和 1α-羟化酶等酶,或合成过程中的化学催化剂。

氧化: 可以使用高锰酸钾或三氧化铬等氧化剂来实现。

主要产物: 这些反应的主要产物是骨化三醇D6,根据使用的特定反应条件和试剂,可能会产生副产物。

科学研究应用

Scientific Research Applications

1. Analytical Standard in Mass Spectrometry

- Quantification of Calcitriol : Calcitriol D6 is predominantly utilized as an internal standard in LC-MS and GC-MS methods for the accurate quantification of calcitriol in serum and other biological fluids. Its isotopic labeling allows for precise measurements by compensating for matrix effects and variability in sample preparation .

2. Investigation of Vitamin D Metabolism

- Metabolic Studies : Research employing this compound has elucidated the metabolic pathways of vitamin D, including its synthesis and degradation processes. Studies have demonstrated how calcitriol influences calcium homeostasis and its role in various physiological functions .

3. Clinical Applications

- Hypoparathyroidism Treatment : Calcitriol is essential in managing conditions like hypoparathyroidism, where it helps regulate calcium levels. The use of this compound in clinical studies has provided insights into dosing regimens and therapeutic outcomes .

- Osteoporosis Management : Clinical trials have shown that calcitriol can improve bone density and reduce fracture risk in osteoporotic patients. This compound aids in monitoring treatment efficacy through precise serum level assessments .

4. Anti-Inflammatory Research

- Modulation of Immune Response : Recent studies have highlighted the anti-inflammatory properties of calcitriol and its analogs, including this compound. Research indicates that calcitriol can modulate T cell immunity by reducing pro-inflammatory cytokines and enhancing anti-inflammatory responses . This has implications for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis .

Data Tables

Case Studies

Case Study 1: Quantification Method Development

A study developed a UPLC–MS/MS method utilizing this compound as an internal standard to assess endogenous calcitriol levels in human plasma. The method demonstrated high sensitivity and specificity, allowing for accurate bioequivalence assessments of calcitriol formulations .

Case Study 2: Immune Modulation

In a clinical trial examining the effects of calcitriol on T cell immunity, researchers found that treatment with calcitriol significantly reduced the expression of pro-inflammatory cytokines while increasing anti-inflammatory cytokine levels specifically in female subjects. This highlights the potential for sex-specific therapeutic strategies using calcitriol derivatives like this compound .

作用机制

骨化三醇D6 通过与维生素D受体结合发挥作用,维生素D受体是一种核受体,调节参与钙和磷稳态的各种基因的表达。结合后,受体-配体复合物转运至细胞核,在那里与靶基因启动子区域的维生素D响应元件相互作用。这种相互作用调节负责肠道中钙吸收、肾脏中重吸收以及从骨骼中动员的基因的转录 .

类似化合物:

胆钙化醇(维生素D3): 骨化三醇的前体,在暴露于UVB辐射后在皮肤中合成。

钙化二醇(25-羟基维生素D3): 在肝脏中形成的中间代谢产物,进一步羟基化生成骨化三醇。

麦角钙化醇(维生素D2): 一种植物来源的维生素D,其功能与胆钙化醇相似,但侧链结构不同

独特性: 骨化三醇D6 由于其氘代性质而具有独特性,使其成为分析目的的理想内标。其稳定性和独特的质量能够精确测定各种样品中骨化三醇的含量,使其在研究和工业应用中具有不可估量的价值。

相似化合物的比较

Cholecalciferol (Vitamin D3): The precursor to calcitriol, synthesized in the skin upon exposure to UVB radiation.

Calcifediol (25-hydroxyvitamin D3): The intermediate metabolite formed in the liver, which is further hydroxylated to produce calcitriol.

Ergocalciferol (Vitamin D2): A plant-derived form of vitamin D, similar in function to cholecalciferol but with a different side chain structure

Uniqueness: Calcitriol D6 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. Its stability and distinct mass allow for precise quantification of calcitriol in various samples, making it invaluable in research and industrial applications.

生物活性

Calcitriol D6, the deuterated form of calcitriol (1,25-dihydroxyvitamin D3), is a biologically active metabolite of vitamin D known for its significant roles in calcium homeostasis, bone metabolism, and potential therapeutic applications in various diseases, particularly cancer. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic implications, and relevant research findings.

Calcitriol is synthesized in the body through a two-step hydroxylation process starting from 7-dehydrocholesterol, which is converted to cholecalciferol (vitamin D3) upon UVB exposure. This precursor is then hydroxylated in the liver to form 25-hydroxyvitamin D3 (calcidiol), followed by conversion to calcitriol primarily in the kidneys through the action of the enzyme CYP27B1. Calcitriol exerts its biological effects by binding to the vitamin D receptor (VDR), which regulates gene expression involved in calcium absorption, immune response modulation, and cell proliferation.

Biological Activities

Calcium Homeostasis:

Calcitriol enhances intestinal absorption of calcium and phosphate, regulates bone mineralization, and promotes renal tubular reabsorption of calcium. Its calcemic actions are crucial for maintaining serum calcium levels within a physiological range.

Antitumor Activity:

Research indicates that calcitriol possesses antitumor properties. It has been shown to inhibit cell proliferation in various cancer types, including breast, prostate, and colon cancers. A study demonstrated that calcitriol combined with curcumin significantly reduced tumor volume in a breast cancer mouse model compared to controls .

Immune Modulation:

Calcitriol plays a vital role in modulating immune responses. It has been shown to suppress pro-inflammatory cytokines and promote tolerogenic responses in T cells . This immunomodulatory effect could be beneficial in autoimmune diseases and inflammatory conditions.

Table 1: Summary of Key Research Findings on this compound

Case Study: Antitumor Effects

In an experimental study involving MBCDF-T breast cancer cells, calcitriol treatment resulted in a significant arrest of cell cycle progression at the G1 phase (75.8% vs. 57.4% for control), indicating its potential as an effective anticancer agent . The combination therapy with curcumin further enhanced this effect, demonstrating synergistic activity against tumor growth.

Clinical Implications

This compound's unique properties may enhance its therapeutic efficacy compared to non-deuterated forms due to altered pharmacokinetics and pharmacodynamics. The deuteration may provide stability against metabolic degradation, potentially leading to prolonged biological activity.

Applications in Therapy:

- Cancer Treatment: Ongoing research aims to explore calcitriol's role as an adjunct therapy in oncology.

- Bone Disorders: Its use in managing conditions like osteoporosis and renal osteodystrophy is well-established.

- Autoimmune Diseases: Given its immunomodulatory effects, calcitriol may offer therapeutic benefits for autoimmune conditions.

属性

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRQFYUYWCNGIN-HLEVXKMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515335 | |

| Record name | (1S,3R,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-1,3,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78782-99-7 | |

| Record name | (1S,3R,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-1,3,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Calcitriol D6 used as an internal standard for analyzing Calcitriol in plasma samples?

A1: this compound is a deuterated form of Calcitriol, meaning it has a very similar chemical structure with the addition of deuterium atoms. This makes it ideal as an internal standard for several reasons:

- Similar Chemical Behavior: this compound behaves almost identically to Calcitriol during sample preparation (extraction) and analysis (chromatographic separation and ionization). [] This helps to account for any losses or variations during these processes.

- Improved Accuracy and Precision: By comparing the signal from Calcitriol to the signal from the known amount of this compound added to the sample, variations in ionization efficiency and other analytical factors can be minimized. This leads to more accurate and precise measurements of Calcitriol concentrations. []

Q2: Can you explain the analytical method mentioned in the research paper and the role of this compound in it?

A2: The research paper describes an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC–MS/MS) method for quantifying Calcitriol in human plasma. [] Here's how this compound is utilized:

- Sample Preparation: A known amount of this compound is added to the plasma sample before extraction. []

- Extraction: Solid phase extraction using Phenomenex Strata-X cartridges is employed to isolate Calcitriol and this compound from the plasma matrix. []

- Chromatographic Separation: The extracted sample is injected into the UPLC system. Both Calcitriol and this compound are separated based on their chemical properties using a Waters Acquity UPLC BEH C18 column. []

- Detection and Quantification: The mass spectrometer selectively detects Calcitriol and this compound based on their specific precursor and product ion transitions. [] By comparing the peak area ratios of Calcitriol to this compound, the concentration of Calcitriol in the original plasma sample is accurately determined. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。